What are the physical and chemical properties of 1,2-Phenylenediamine-d8?
What are the physical and chemical properties of 1,2-Phenylenediamine-d8?
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Phenylenediamine-d8, a deuterated isotopologue of 1,2-phenylenediamine. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide covers the fundamental properties, synthesis, analytical characterization, and applications of this compound, with a focus on the practical implications of deuterium substitution.
Introduction: The Significance of Deuterium Labeling in Research and Development
Isotopically labeled compounds, particularly those enriched with deuterium, are invaluable tools in modern scientific research and pharmaceutical development. The substitution of hydrogen with its stable, heavier isotope, deuterium, imparts subtle yet significant changes to the physicochemical properties of a molecule. These alterations, primarily stemming from the kinetic isotope effect, can profoundly influence metabolic pathways, reaction kinetics, and spectroscopic signatures.[1][2]
1,2-Phenylenediamine, a key aromatic diamine, serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals, dyes, and polymers.[3][4] Its deuterated analogue, 1,2-Phenylenediamine-d8 (CAS No. 1219798-78-3), in which all eight hydrogen atoms have been replaced with deuterium, offers researchers a powerful probe for mechanistic studies, a stable internal standard for quantitative analysis, and a strategic modification to enhance the pharmacokinetic profiles of drug candidates.[2][5] This guide will delve into the specific properties and applications of this important deuterated compound.
Physicochemical Properties of 1,2-Phenylenediamine-d8
Precise experimental data for the physical properties of 1,2-Phenylenediamine-d8 are not extensively published. However, we can infer its properties from the well-characterized non-deuterated analogue, 1,2-Phenylenediamine (CAS No. 95-54-5), while accounting for the effects of deuterium substitution.[6][7][8]
Table 1: Comparison of Physical Properties
| Property | 1,2-Phenylenediamine (Non-deuterated) | 1,2-Phenylenediamine-d8 (Deuterated) |
| Molecular Formula | C₆H₈N₂[6][7] | C₆D₈N₂[5] |
| Molecular Weight | 108.14 g/mol [6] | 116.19 g/mol [5] |
| Appearance | Colorless to brownish-yellow solid[8] | Expected to be a colorless to brownish-yellow solid |
| Melting Point | 99-103 °C[6] | Expected to be slightly higher than the non-deuterated form |
| Boiling Point | 257 °C at 1013 hPa[6] | Expected to be slightly higher than the non-deuterated form |
| Solubility | Soluble in hot water, ethanol, ether, and chloroform.[8][9] Slightly soluble in cold water.[8][10] | Expected to have similar solubility, with minor differences in dissolution rates. |
Note on Physical Property Estimations: The increase in molecular weight due to deuterium substitution generally leads to slight increases in melting and boiling points. The fundamental solubility characteristics are not expected to change significantly, as the overall polarity of the molecule remains largely the same.
Chemical Reactivity and Isotopic Stability
1,2-Phenylenediamine-d8 is expected to exhibit chemical reactivity similar to its non-deuterated counterpart. The two primary amino groups are nucleophilic and can participate in a variety of condensation reactions to form heterocyclic systems. For instance, it can react with carboxylic acids or their derivatives to form benzimidazoles, and with 1,2-dicarbonyl compounds to yield quinoxalines.[4]
A crucial consideration for any deuterated compound is its isotopic stability. The deuterium atoms on the aromatic ring of 1,2-Phenylenediamine-d8 are generally stable under neutral and basic conditions. However, under strongly acidic conditions, there is a potential for back-exchange of the deuterium atoms on the amino groups with protons from the solvent. The deuterium atoms on the aromatic ring are more resistant to exchange but can be susceptible under harsh electrophilic aromatic substitution conditions.[2]
Synthesis of 1,2-Phenylenediamine-d8: A Conceptual Workflow
Figure 1: Conceptual workflow for the synthesis of 1,2-Phenylenediamine-d8.
Experimental Protocol: A General Approach
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Dissolution: Dissolve 1,2-phenylenediamine in a deuterated solvent, such as D₂O.
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Acid Catalysis: Add a strong deuterated acid, like deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), to catalyze the exchange reaction.[2] The use of a deuterated acid is critical to drive the equilibrium towards the fully deuterated product.
-
Heating: Heat the reaction mixture to facilitate the electrophilic aromatic substitution and the exchange of the amine protons. The reaction time and temperature would need to be optimized.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signals.
-
Work-up: After the reaction is complete, carefully neutralize the mixture with a base (e.g., NaOD in D₂O).
-
Extraction: Extract the deuterated product with a suitable organic solvent.
-
Purification: Purify the product, for example, by recrystallization or chromatography.
Causality in Experimental Choices: The choice of a strong deuterated acid is to provide a high concentration of D⁺ ions to drive the electrophilic substitution on the electron-rich aromatic ring. Heating provides the necessary activation energy for the exchange to occur at a reasonable rate. The work-up and purification steps are standard procedures to isolate and purify the final product.
Analytical Characterization: A Guide to Spectral Interpretation
The characterization of 1,2-Phenylenediamine-d8 relies on standard analytical techniques, with the understanding that the presence of deuterium will alter the resulting spectra compared to the non-deuterated compound.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique to confirm the incorporation of deuterium.
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Expected Molecular Ion: The electron ionization mass spectrum of 1,2-Phenylenediamine-d8 is expected to show a molecular ion peak (M⁺) at m/z 116, which is 8 mass units higher than the non-deuterated compound (m/z 108).[9]
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the stronger C-D and N-D bonds compared to C-H and N-H bonds. While the general fragmentation pathways are likely to be similar to the non-deuterated analog, the relative intensities of the fragment ions may differ. Common fragmentation of aromatic amines involves the loss of HCN or radicals from the amino group.
Figure 2: Postulated major fragmentation pathways for 1,2-Phenylenediamine-d8.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the positions and extent of deuteration.
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¹H NMR: A high-purity sample of 1,2-Phenylenediamine-d8 dissolved in a deuterated solvent (e.g., DMSO-d₆) should show a nearly silent ¹H NMR spectrum, with only residual proton signals from the solvent or any minor proton-containing impurities. The absence of signals in the aromatic and amine regions confirms complete deuteration.
-
²H NMR: The ²H (Deuterium) NMR spectrum will show signals corresponding to the deuterium atoms. The chemical shifts in the ²H NMR spectrum are identical to the corresponding proton chemical shifts in the ¹H NMR spectrum of the non-deuterated compound.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms. The signals for deuterated carbons will appear as multiplets due to C-D coupling, and they will be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound.
Infrared (IR) Spectroscopy
IR spectroscopy can provide clear evidence of deuteration by showing the shift of stretching and bending vibrations to lower frequencies.
-
N-D and C-D Stretching: The N-H stretching vibrations in 1,2-phenylenediamine typically appear in the region of 3300-3500 cm⁻¹.[11] In the deuterated compound, these will be replaced by N-D stretching vibrations at a lower frequency, expected around 2400-2600 cm⁻¹. Similarly, the aromatic C-H stretches above 3000 cm⁻¹ will be replaced by C-D stretches at approximately 2200-2300 cm⁻¹.
-
"Fingerprint" Region: The fingerprint region will also be significantly different due to the altered vibrational modes of the deuterated molecule.
Applications in Drug Development and Research
The unique properties of 1,2-Phenylenediamine-d8 make it a valuable tool in various stages of drug discovery and development.
-
Metabolic Studies: As a stable isotopically labeled internal standard, it is ideal for quantitative analysis in pharmacokinetic studies using LC-MS. The mass difference allows for clear differentiation from the non-deuterated analyte.
-
Mechanistic Elucidation: The kinetic isotope effect can be exploited to study reaction mechanisms involving C-H or N-H bond cleavage. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if these bonds are broken in the rate-determining step.
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Improving Drug Properties: Strategic deuteration of a drug molecule can slow down its metabolism by cytochrome P450 enzymes, leading to an increased half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of reactive metabolites.[1][2] 1,2-Phenylenediamine-d8 can be used as a building block to synthesize deuterated drug candidates containing the benzimidazole or quinoxaline scaffold.
Safety and Handling
The safety precautions for 1,2-Phenylenediamine-d8 are expected to be similar to those for 1,2-phenylenediamine. The non-deuterated compound is classified as toxic if swallowed, harmful in contact with skin or if inhaled, may cause an allergic skin reaction, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1,2-Phenylenediamine-d8 is a valuable research chemical with significant potential in drug discovery and development. Its utility as an internal standard, a mechanistic probe, and a building block for deuterated pharmaceuticals underscores the importance of understanding its unique physical and chemical properties. While experimental data for the deuterated compound is not as abundant as for its non-deuterated counterpart, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and available information.
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